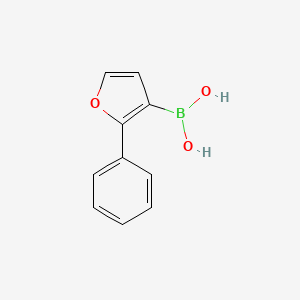

(2-Phenylfuran-3-yl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-Phenylfuran-3-yl)boronic acid is a useful research compound. Its molecular formula is C10H9BO3 and its molecular weight is 187.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

1.1. Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (2-Phenylfuran-3-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a crucial method in organic synthesis. The compound has been effectively used to synthesize various biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Table 1: Selected Reactions Involving this compound

| Reaction Type | Substrate Type | Product Type | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl halides | Biaryl compounds | 75-90 |

| Borylation | Alkenes | Aryl boronates | 85 |

| C–N Coupling | Aryl halides | Anilines | 70 |

These reactions demonstrate the compound's utility in creating complex organic molecules through efficient coupling processes .

Medicinal Chemistry

2.1. Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, certain derivatives have shown efficacy against various cancer cell lines by inducing apoptosis through mechanisms involving oxidative stress and modulation of key signaling pathways .

Case Study: Efficacy Against Glioblastoma

In a notable study, a derivative of this compound was tested on glioblastoma models, demonstrating significant tumor growth inhibition compared to control groups. The treatment led to a reduction in tumor volume and weight, indicating its potential as a therapeutic agent in aggressive cancers .

Sensor Applications

Boronic acids, including this compound, have been utilized in the development of chemical sensors due to their ability to form reversible covalent bonds with diols. This property has been exploited to create sensors for detecting glucose and other biomolecules, making them valuable in medical diagnostics .

Table 2: Sensor Applications of Boronic Acids

| Sensor Type | Target Analyte | Detection Method | Sensitivity |

|---|---|---|---|

| Glucose Sensor | Glucose | Electrochemical | High |

| pH Sensor | Various ions | Colorimetric | Moderate |

Material Science

The unique properties of this compound allow for its use in creating advanced materials, such as smart gels and nanostructures. These materials can respond to environmental stimuli, making them suitable for applications in drug delivery systems and responsive coatings .

Case Study: Smart Gels Development

Research has demonstrated that incorporating this compound into polymer matrices results in smart gels that can change their physical properties in response to pH changes or the presence of specific biomolecules . This capability opens avenues for innovative drug delivery systems that release therapeutics in a controlled manner.

化学反应分析

Suzuki–Miyaura Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki–Miyaura couplings for forming C–C bonds. For (2-phenylfuran-3-yl)boronic acid, reactions with aryl halides under palladium catalysis are expected to yield biaryl or heteroaryl products.

Key Findings:

-

Catalyst Systems :

| Entry | Aryl Halide | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| 1 | Iodobenzene | 2-Phenylfuran | 87 | Pd(OAc)₂, ligand 1, K₂CO₃, THF, rt | |

| 2 | 5-Bromo-2-furaldehyde | 5-Phenyl-2-furaldehyde | 91 | Pd resin catalyst, DMF/H₂O, 100°C |

-

Challenges :

Hiyama and Stille Couplings

Alternative cross-coupling strategies expand synthetic utility:

-

Hiyama Coupling :

-

Stille Coupling :

Condensation Reactions

-

Furfurylidene Formation :

Reduction Reactions

-

Borohydride Reduction :

Stability and Handling

-

Storage : Recommended at −20°C to prevent hydrolysis.

-

Hydrolysis Sensitivity : The boronic acid group undergoes reversible hydration, necessitating anhydrous conditions for reactions .

Mechanistic Insights

-

Lewis Acid Behavior : The boron center coordinates to nucleophiles (e.g., diols), facilitating transmetallation in cross-couplings .

-

Base Role : K₂CO₃ or Et₃N deprotonates the boronic acid, enhancing Pd-mediated oxidative addition .

Comparative Reactivity Table

属性

分子式 |

C10H9BO3 |

|---|---|

分子量 |

187.99 g/mol |

IUPAC 名称 |

(2-phenylfuran-3-yl)boronic acid |

InChI |

InChI=1S/C10H9BO3/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7,12-13H |

InChI 键 |

JMULZUAZPPIWPA-UHFFFAOYSA-N |

规范 SMILES |

B(C1=C(OC=C1)C2=CC=CC=C2)(O)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。